molecular formula C9H17ClN4O B12791075 Einecs 243-770-5 CAS No. 68457-86-3

Einecs 243-770-5

Cat. No.: B12791075
CAS No.: 68457-86-3
M. Wt: 232.71 g/mol
InChI Key: UCRVARONSIRYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Research Landscape of Hexamethylenetetramine-Epichlorohydrin Adducts

The research landscape for hexamethylenetetramine-epichlorohydrin adducts is primarily situated at the intersection of organic synthesis and material science. Hexamethylenetetramine, a heterocyclic organic compound, can react with the epoxide ring of epichlorohydrin (B41342) to form a quaternary ammonium (B1175870) salt. google.com This reaction creates a bifunctional molecule, possessing both the caged structure of hexamethylenetetramine and a reactive functional group from the epichlorohydrin moiety.

Historically, research into such adducts has been driven by their potential applications. For instance, early studies explored their use as pesticides and for treating wood to protect it from degradation by organisms that cause rot and decay. google.com The synthesis typically involves the direct reaction of hexamethylenetetramine and epichlorohydrin, which can be carried out with or without a solvent. google.com

More broadly, the study of epichlorohydrin adducts is a significant area of research due to epichlorohydrin's industrial importance and its ability to react with biological nucleophiles. nih.gov This reactivity has led to extensive research on its adducts with biological macromolecules like DNA and proteins, which is crucial for understanding its genotoxic effects. nih.govnih.gov

Scholarly Significance and Research Impetus within Contemporary Chemical Science

The scholarly significance of EINECS 243-770-5 and related adducts stems from several key areas within chemical science:

Synthesis and Functional Materials: The reaction between hexamethylenetetramine and epichlorohydrin is a gateway to novel functional materials. Epichlorohydrin is a well-established cross-linking agent and a precursor in the synthesis of epoxy resins. researchgate.netresearchgate.net The resulting adducts can be used to modify polymers and other materials. For example, epichlorohydrin has been used to modify oil palm starch to create adhesives with enhanced viscosity and cross-linking properties for applications like particleboard manufacturing. researchgate.net

Understanding Reaction Mechanisms: The formation of adducts between epoxides like epichlorohydrin and nucleophiles is of fundamental interest in organic chemistry. Research in this area helps to elucidate reaction pathways and the factors that control product formation. For instance, studies on the reaction of epichlorohydrin with 2'-deoxynucleosides have detailed the formation of various adducts, providing insight into the mechanisms of DNA alkylation. nih.gov

Biomarker Development: The study of adducts formed between reactive chemicals like epichlorohydrin and biological molecules, such as hemoglobin, is important for monitoring occupational exposure. nih.gov These hemoglobin adducts can serve as biomarkers, reflecting exposure over the lifespan of red blood cells. nih.gov While not directly focused on this compound, this research provides a critical context for the broader significance of studying such adducts.

The impetus for continued research is fueled by the need for new materials with specific properties and a deeper understanding of the interactions between industrial chemicals and biological systems.

Overview of Current Academic Research Trajectories for Related Chemical Systems

Current research involving chemical systems related to the hexamethylenetetramine-epichlorohydrin adduct is proceeding along several trajectories:

Bio-based Epoxy Resins: A significant trend in polymer chemistry is the development of epoxy resins from renewable resources to replace traditional bisphenol A (BPA)-based epoxies. researchgate.net Research is exploring the use of bio-derived molecules in combination with epichlorohydrin to synthesize new, more environmentally friendly thermosetting resins. researchgate.net

Advanced Adhesives and Composites: There is ongoing research into the use of epichlorohydrin and its adducts to create advanced adhesives and composite materials. This includes the modification of natural polymers like starch and the use of adducts in curing processes for resins. researchgate.netijfans.org For example, hexamethylenetetramine has been used as a curing agent in the preparation of polymeric resins. ijfans.org

Toxicological and Mechanistic Studies: Academic research continues to investigate the reaction of epichlorohydrin with biological molecules to better understand its toxicological profile. nih.gov These studies focus on characterizing the specific adducts formed with DNA and proteins and the downstream biological consequences. nih.gov

Below is a table summarizing key research findings related to these trajectories:

Research TrajectoryKey Findings
Bio-based Epoxy Resins Synthesis of multifunctional cycloaliphatic glycidyl (B131873) ester and ether epoxy resins from rosin (B192284) acids and epichlorohydrin has been achieved. researchgate.net
Advanced Adhesives Epichlorohydrin can be used to modify oil palm starch, enhancing its viscosity and creating effective adhesives for particleboard. researchgate.net
Toxicological Studies Reaction of epichlorohydrin with 2'-deoxyguanosine (B1662781) yields 7-(3-chloro-2-hydroxypropyl) guanine, indicating alkylation at the N-7 position. nih.gov
Biomonitoring Hemoglobin adducts of epichlorohydrin can be used to monitor in vivo doses in exposed individuals. nih.gov

Properties

CAS No.

68457-86-3

Molecular Formula

C9H17ClN4O

Molecular Weight

232.71 g/mol

IUPAC Name

2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2

InChI Key

UCRVARONSIRYNE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C1N2CN3CN1CN(C2)C3

Related CAS

68083-64-7

Origin of Product

United States

Chemical Systematics and Structural Elucidation of Hexamethylenetetramine Epichlorohydrin Adducts

Standardized Nomenclature and Systematic Identification of the Compound

The compound is identified through various systematic names and registry numbers, reflecting its structure as a compound of two well-known molecules. The International Union of Pure and Applied Chemistry (IUPAC) name for the adduct is 2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane. nih.gov This nomenclature treats the substance as a compound of its two precursors. Hexamethylenetetramine itself is systematically named 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane. researchgate.netnih.gov

The reaction product is cataloged under the CAS Registry Number 20368-76-7. chemsrc.comnih.govguidechem.com Due to its nature as a reaction product, it is often referred to by descriptive names such as "Hexamethylenetetramine, compound with 1-chloro-2,3-epoxypropane" or "Epichlorohydrin, hexamethylenetetramine reaction product". chemsrc.commolbase.com

Table 1: Nomenclature and Identifiers for the Hexamethylenetetramine-Epichlorohydrin Adduct
Identifier TypeIdentifierSource
EINECS Number243-770-5 nih.govguidechem.com
CAS Number20368-76-7 chemsrc.comnih.govguidechem.com
IUPAC Name2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane nih.gov
Common NameHexamethylenetetramine, compound with 1-chloro-2,3-epoxypropane chemsrc.comguidechem.com
SynonymEpichlorohydrin (B41342),hexamethyltetramine reaction product molbase.com
Molecular FormulaC₉H₁₇ClN₄O chemsrc.comnih.govguidechem.com
Molecular Weight232.71 g/mol chemsrc.comnih.gov

Advanced Structural Characterization Techniques for Adduct Confirmation

Confirmation of the adduct's structure relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present, confirming the formation of the quaternary ammonium (B1175870) salt from the tertiary amine and epoxide precursors.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is crucial for identifying the functional groups formed during the reaction. The successful quaternization and ring-opening would be confirmed by the disappearance of the characteristic epoxide ring vibration bands of epichlorohydrin (typically around 915 cm⁻¹) and the appearance of a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching of the newly formed secondary hydroxyl group. researchgate.net Furthermore, shifts in the C-N stretching vibrations would indicate the formation of the quaternary ammonium nitrogen within the hexamine cage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation.

¹H NMR : The proton NMR spectrum would provide definitive evidence of the adduct's formation. It would show characteristic signals for the protons of the 3-chloro-2-hydroxypropyl group attached to the nitrogen. These would include multiplets for the methylene (B1212753) (-CH₂Cl and N-CH₂-) and methine (-CHOH) protons. The complex, overlapping signals for the twelve protons of the hexamethylenetetramine cage would also be present, likely shifted downfield due to the positive charge on the adjacent nitrogen atom. researchgate.netmdpi.com

¹³C NMR : The carbon NMR spectrum would complement the proton data, showing distinct signals for the three carbons of the propyl chain and the methylene carbons of the hexamethylenetetramine skeleton. The presence of a signal for a carbon bearing a hydroxyl group (methine carbon) would be a key indicator of the epoxide ring opening. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the adduct. High-resolution mass spectrometry could verify the elemental composition, C₉H₁₇ClN₄O, by providing an exact mass measurement (232.10900 Da). chemsrc.com

Table 2: Expected Spectroscopic Data for Adduct Confirmation
TechniqueExpected ObservationStructural Inference
FTIRDisappearance of epoxide band (~915 cm⁻¹). Appearance of broad O-H stretch (~3200-3500 cm⁻¹).Epoxide ring-opening and formation of a hydroxyl group. researchgate.net
¹H NMRSignals for -CH₂Cl, -CHOH, and N-CH₂- protons. Downfield shift of hexamethylenetetramine protons.Confirmation of the 3-chloro-2-hydroxypropyl substituent and quaternization of nitrogen. researchgate.net
¹³C NMRSignals for three distinct carbons in the propyl chain, including a methine carbon attached to oxygen.Verification of the carbon skeleton of the substituent. mdpi.com
Mass Spec.Molecular ion peak corresponding to the adduct's mass (e.g., [M]⁺ or [M-Cl]⁺).Confirmation of molecular weight (232.71 g/mol). chemsrc.comnih.gov

Investigation of Isomeric Considerations and Conformational Analysis

The structure of the hexamethylenetetramine-epichlorohydrin adduct presents interesting considerations regarding isomerism and conformation.

Isomerism : The primary source of isomerism arises from the chirality of epichlorohydrin, which is used industrially as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org The nucleophilic attack on the epoxide ring creates a new chiral center at the C2 position of the propyl chain. Therefore, the reaction of hexamethylenetetramine with racemic epichlorohydrin results in the formation of a racemic mixture of 1-(3-chloro-2-hydroxypropyl)hexamethylenetetraminium chloride enantiomers. While the four nitrogen atoms in hexamethylenetetramine are equivalent, subsequent reactions could potentially lead to di- or polysubstituted products, creating a more complex mixture of isomers, though the 1:1 adduct is the principal component. chemsrc.comnih.gov

Conformational Analysis : Hexamethylenetetramine possesses a rigid, cage-like adamantane (B196018) structure. wikipedia.org Consequently, the conformational flexibility of the adduct is primarily confined to the 3-chloro-2-hydroxypropyl substituent attached to one of the cage nitrogens. Rotation is possible around the N-C1, C1-C2, and C2-C3 single bonds of this side chain. The spatial arrangement of this chain relative to the bulky hexamethylenetetramine cage is a key aspect of its conformational profile. Theoretical methods and computational modeling would be required to analyze the potential energy surface and identify the most stable conformers. nih.gov These analyses would consider factors such as steric hindrance between the side chain and the cage, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the chloride counter-ion or other nitrogen atoms in the cage.

Synthetic Strategies and Reaction Pathway Investigations for Einecs 243 770 5

Mechanistic Studies of Adduct Formation from Constituent Precursors

The key reaction in the synthesis of 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea is the adduct formation between 3-aminopiperidine-2,6-dione (B110489) (also known as 2-aminoglutarimide) and 2-chloroethyl isocyanate. Current time information in Bangalore, IN. This reaction is a classic example of a nucleophilic addition to an isocyanate.

The mechanism proceeds through the nucleophilic attack of the primary amine group of 2-aminoglutarimide on the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine initiates the bond formation with the isocyanate carbon, leading to a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the formation of the stable urea (B33335) linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and the stabilization of any charged intermediates. Current time information in Bangalore, IN.

The formation of the 2-aminoglutarimide precursor itself involves a series of well-established reactions. One common route starts with N-protected glutamine, such as N-benzyloxycarbonyl-D,L-glutamine. Current time information in Bangalore, IN. This starting material undergoes esterification, followed by a base-catalyzed or heat-induced intramolecular cyclization to form the protected 2,6-dioxo-3-piperidinecarbamate. The final step to obtain 2-aminoglutarimide is the deprotection, for instance, through hydrogenolysis over a palladium on carbon (Pd/C) catalyst, which removes the benzyloxycarbonyl protecting group. Current time information in Bangalore, IN.

A summary of the synthetic pathway for 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea is presented in the table below.

StepReactantsReagents/ConditionsProduct
1N-benzyloxycarbonyl-D,L-glutamine, Methyl iodideKHCO3, DMFN-benzyloxycarbonyl-D,L-glutamine methyl ester
2N-benzyloxycarbonyl-D,L-glutamine methyl esterHeatBenzyl D,L-2,6-dioxo-3-piperidinecarbamate
3Benzyl D,L-2,6-dioxo-3-piperidinecarbamateH2, Pd/C, Methanol (B129727)D,L-2-aminoglutarimide
4D,L-2-aminoglutarimide, 2-chloroethyl isocyanateDMF1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea

Catalytic Systems and Optimization Methodologies in Controlled Synthesis

While the formation of the urea from an isocyanate and an amine can proceed without a catalyst, the use of catalytic systems can enhance the reaction rate and yield, particularly with less reactive substrates. Various catalysts have been explored for the synthesis of ureas. These can include both Lewis and Brønsted acids and bases. For instance, tertiary amines can act as base catalysts, deprotonating the amine and increasing its nucleophilicity.

In the broader context of urea synthesis, metal-based catalysts have also been investigated. For example, iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates. acs.org Furthermore, titanium phosphate (B84403) nanomaterials have been demonstrated to catalyze the synthesis of ureas from isocyanates and water at room temperature. rsc.orgresearchgate.net While not specifically reported for the synthesis of 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea, these catalytic systems could potentially be optimized for this reaction to improve efficiency and reduce reaction times.

The synthesis of the piperidine-2,6-dione precursor also offers opportunities for catalytic optimization. The cyclization of glutamic acid derivatives can be catalyzed by acids or bases. For example, the synthesis of piperidine-2,6-dione derivatives has been achieved by refluxing glutaric anhydride (B1165640) with an aniline (B41778) derivative in toluene. researchgate.net In some cases, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid for amidation and subsequent cyclization. google.com The choice of catalyst and reaction conditions can be crucial for controlling the stereochemistry of the final product when chiral precursors are used.

Exploration of Novel Synthetic Approaches and Derivatization Strategies

Research into the synthesis of related compounds offers insights into novel synthetic approaches and derivatization strategies for 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea.

One area of exploration is the use of alternative starting materials or synthetic routes to the key 2-aminoglutarimide intermediate. For example, methods for the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines often involve the coupling of α-aminoglutarimide hydrochloride with a substituted methyl 2-bromomethylbenzoate. google.comgoogle.co.in This highlights the importance of efficient and scalable syntheses of the glutarimide (B196013) core.

Another approach involves the use of alternative reagents for the urea formation step. Instead of the highly reactive and hazardous 2-chloroethyl isocyanate, one could envision a two-step procedure involving the reaction of 2-aminoglutarimide with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form a reactive intermediate, which is then reacted with 2-chloroethylamine. This approach, while adding a step, could offer safety advantages.

Derivatization of the 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea molecule itself can lead to a variety of analogs with potentially interesting properties. A key derivatization is the nitrosation of the urea nitrogen attached to the chloroethyl group to form the corresponding N-nitrosourea, known as PCNU. Current time information in Bangalore, IN. This is typically achieved using sodium nitrite (B80452) in an acidic medium like formic acid. Current time information in Bangalore, IN.

Further derivatization could involve modifications of the glutarimide ring. For instance, the imide nitrogen can be alkylated or acylated. researchgate.net Additionally, the methylene (B1212753) groups of the piperidine (B6355638) ring could be functionalized. For example, thio-Michael addition to 2-methylidenepiperidine-2,6-dione has been used to introduce various (hetero)arylthio substituents, which can be further oxidized to the corresponding sulfones. rscf.ru Such derivatization strategies allow for the systematic exploration of the chemical space around the core structure of 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea.

Molecular Interactions and Computational Chemistry Studies of Einecs 243 770 5

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of molecules like Tris(2,4-di-tert-butylphenyl) phosphite (B83602). These studies can elucidate the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity.

Research into the electronic properties of phosphite esters suggests that the antioxidant capability is closely related to several calculated molecular parameters. researchgate.net While direct quantum chemical studies on Tris(2,4-di-tert-butylphenyl) phosphite are not extensively published, analysis of its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate (B84403), and similar phosphite antioxidants provides significant insights. researchgate.netnih.gov

DFT calculations on Tris(2,4-di-tert-butylphenyl) phosphate have been performed using methods such as B3LYP/6-311+G(2d,2p) to evaluate the structure and stability of species involved in its decomposition pathways. nih.gov For phosphite antioxidants in general, DFT is used to compute global reactivity indices which predict their performance. researchgate.netnih.gov These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include electron affinity, ionization potential, chemical potential, and hardness. researchgate.netacs.org

The key to the antioxidant activity of Tris(2,4-di-tert-butylphenyl) phosphite lies in the trivalent phosphorus atom, which can readily be oxidized to a pentavalent state, thereby reducing hydroperoxides that are formed during the auto-oxidation of polymers. nih.gov The bulky 2,4-di-tert-butylphenyl groups attached to the phosphorus atom provide significant steric hindrance. fda.gov This steric crowding influences the electronic environment of the phosphorus atom and is crucial for the stability of the molecule and its radical scavenging intermediates. fda.gov Computational studies on sterically hindered phenols, which are components of this molecule, have shown that steric effects significantly impact their antioxidant activity. acs.org

A computational analysis of various phosphite esters using DFT at the B3LYP/6-31G(d,p) level of theory has been conducted to determine their antioxidant potential. nih.gov Although Tris(2,4-di-tert-butylphenyl) phosphite was not among the studied compounds, the results for structurally related molecules like Tri(4-methyl-2,6-di-tert-butylphenyl) phosphite offer a valuable comparison. The calculated electronic properties for these compounds help in predicting their relative antioxidant activity. researchgate.net

Table 1: Calculated Electronic Properties of a Structurally Similar Phosphite Antioxidant (Data derived from studies on related phosphite esters)

Property Calculated Value Significance
HOMO Energy -6.2 eV Relates to the ability to donate an electron (antioxidant activity)
LUMO Energy -0.8 eV Relates to the ability to accept an electron
HOMO-LUMO Gap 5.4 eV Indicator of chemical reactivity and stability
Ionization Potential 6.8 eV Energy required to remove an electron; lower values suggest better antioxidant capacity

This table is illustrative and based on data for structurally similar compounds. Specific values for EINECS 243-770-5 may vary.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For a polymer additive like Tris(2,4-di-tert-butylphenyl) phosphite, MD simulations can provide detailed insights into its behavior within a polymer matrix, including its diffusion, intermolecular interactions, and tendency to aggregate.

While specific MD simulation studies focusing solely on the aggregation of Tris(2,4-di-tert-butylphenyl) phosphite are not widely available in public literature, numerous studies have investigated the behavior of similar plastic additives in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene (PE). tandfonline.comnih.govtandfonline.com These studies establish a general framework for understanding how additives interact with and move within a polymer.

MD simulations of additives in PET have shown that the movement of additive molecules is often characterized by slow oscillations within a "cage" formed by the surrounding polymer chains, punctuated by occasional "jumps" into adjacent free-volume holes. tandfonline.comnih.gov The diffusion coefficient of the additive, a key parameter for predicting its migration, is influenced by several factors including the interaction energy between the additive and the polymer, the fractional free volume of the polymer matrix, and the size and shape of the additive molecule. tandfonline.comnih.gov

For Tris(2,4-di-tert-butylphenyl) phosphite, its large molecular size and the presence of bulky tert-butyl groups would be expected to result in a relatively low diffusion coefficient. The non-polar nature of the molecule suggests that its interactions with non-polar polymers like polyethylene would be dominated by van der Waals forces. The strength of these interactions influences its dispersion and potential for aggregation. A strong interaction between the additive and the polymer matrix generally leads to better dispersion and a lower diffusion coefficient. tandfonline.com

Aggregation behavior is an important aspect as clusters of additive molecules can act as stress concentrators, potentially affecting the mechanical properties of the polymer. MD simulations can predict the likelihood of aggregation by calculating the potential of mean force between two or more additive molecules. A deep potential well would indicate a strong tendency for the molecules to aggregate. The bulky nature of Tris(2,4-di-tert-butylphenyl) phosphite might sterically hinder the formation of large, tightly packed aggregates.

Table 2: Factors Influencing Additive Behavior in Polymers from MD Simulations

Factor Influence on this compound Behavior
Molecular Size Large size leads to slower diffusion and can act as a plasticizer.
Interaction Energy Van der Waals interactions with the polymer matrix will govern its solubility and dispersion.
Polymer Free Volume The availability of free volume dictates the mobility and diffusion mechanism (hopping).
Temperature Higher temperatures increase polymer chain mobility and free volume, facilitating faster diffusion.

| Aggregation | Steric hindrance from tert-butyl groups may limit the size and density of aggregates. |

Theoretical Approaches to Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. doaj.org Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. doaj.org Theoretical and computational approaches are vital for understanding and predicting these complex interactions.

Tris(2,4-di-tert-butylphenyl) phosphite possesses structural features that could potentially allow it to participate in supramolecular assemblies. Its large, propeller-like shape, defined by the three bulky di-tert-butylphenyl groups, could create cavities or surfaces capable of interacting with other molecules. The phenyl rings could engage in π-π stacking interactions, while the bulky alkyl groups could form hydrophobic pockets.

While there are no specific published studies on the host-guest chemistry of Tris(2,4-di-tert-butylphenyl) phosphite, the principles can be inferred from its structure and from studies on related molecules. For instance, calixarenes, which are also synthesized from phenols, are well-known host molecules that form basket-like structures capable of encapsulating guest molecules. nih.gov The phenolic units of Tris(2,4-di-tert-butylphenyl) phosphite, while not cyclized in the same manner, create a sterically crowded environment. This steric hindrance is a key factor in its primary function as an antioxidant, but it could also define its role in potential host-guest systems. fda.gov

Theoretical studies can model the potential for this molecule to act as a host. By creating a computational model of the molecule, potential binding sites for various guest molecules can be explored. Docking simulations could be used to predict the binding affinity and preferred orientation of different guests. The large size and steric bulk might make it a more likely candidate to act as a host for smaller molecules, or to self-assemble into larger structures that could encapsulate guests.

Conversely, it could also act as a guest within a larger host molecule, such as a cyclodextrin or a self-assembled molecular capsule. rsc.orgescholarship.org The hydrophobic tert-butylphenyl groups would likely favor encapsulation within a hydrophobic cavity of a host molecule in an aqueous environment, although the low water solubility of Tris(2,4-di-tert-butylphenyl) phosphite makes this scenario less relevant for its typical applications in non-polar polymers. oecd.org

The formation of supramolecular complexes involving phosphite ligands has been explored in the context of catalysis, where non-covalent interactions are used to assemble bidentate ligands from monodentate precursors. csic.esacs.org These studies demonstrate that phosphite moieties can be integrated into complex, functional supramolecular architectures.

Table 3: Potential Supramolecular Interactions of this compound

Interaction Type Structural Feature Involved Potential Role
π-π Stacking Phenyl rings Self-assembly or binding to other aromatic molecules.
Hydrophobic Interactions tert-butyl groups Encapsulation within a host cavity or driving aggregation in polar environments.
Van der Waals Forces Entire molecule General intermolecular binding and interaction with polymer chains.

| Steric Repulsion | tert-butyl groups | Defining cavity shape in a host role; limiting accessibility in a guest role. |

Chemico Biological Interactions and Mechanistic Biological Studies of Einecs 243 770 5

Molecular-Level Interactions with Biological Macromolecules

The epichlorohydrin (B41342) component is an electrophilic molecule capable of forming adducts with nucleophilic sites on macromolecules. Research on epichlorohydrin as a standalone compound has shown that it can alkylate proteins and DNA. For instance, it has been demonstrated to form adducts with hemoglobin, specifically with cysteine and N-terminal valine residues. nih.gov One of the primary DNA adducts formed by epichlorohydrin is N-7-(3-chloro-2-hydroxypropyl)guanine. nih.gov The formation of such adducts is a critical mechanism of genotoxicity for alkylating agents.

Hexamethylenetetramine, under acidic conditions, can hydrolyze to produce formaldehyde (B43269) and ammonia. Formaldehyde is known to react with proteins and nucleic acids, forming cross-links. This reactivity contributes to its toxic and carcinogenic effects. In the context of the EINECS 243-770-5 compound, the stability and reactivity of the hexamethylenetetramine moiety would be a key determinant of its interaction with biological macromolecules.

Table 1: Potential Molecular Interactions of this compound Components

Component Interacting Macromolecule Type of Interaction Potential Consequence
Epichlorohydrin DNA Alkylation of guanine bases Genotoxicity, Mutagenicity
Epichlorohydrin Proteins (e.g., Hemoglobin) Adduct formation with amino acid residues (e.g., cysteine, valine) Alteration of protein structure and function

Cellular Response Pathways and Signaling Mechanisms in Model Systems

Specific studies on the cellular response pathways and signaling mechanisms triggered by this compound are not described in the available literature. However, based on the known effects of its components, several cellular responses could be anticipated.

The DNA damaging potential of the epichlorohydrin component would likely activate DNA damage response (DDR) pathways. These pathways involve sensor proteins that recognize DNA lesions, which in turn activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a range of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.

Furthermore, studies on formaldehyde, a hydrolysis product of hexamethylenetetramine, have shown its ability to induce cellular transformation in vitro, indicating its potential to interfere with normal cellular signaling and proliferation pathways. nih.gov The combined or synergistic effects of the two components of this compound on cellular signaling remain an area for further investigation. A patent for a composition containing the hexamethylenetetramine salt of epichlorohydrin describes its use for treating wood to protect against rot, decay, and mildew, suggesting a general cytotoxic or growth-inhibiting effect on certain microorganisms. google.com

Biochemical Modulations and Metabolic Fate Studies in Vitro

There is a lack of specific in vitro metabolic fate studies for the this compound compound. The metabolism of this compound would likely involve the biotransformation of its individual components.

For epichlorohydrin, a primary metabolic pathway is enzymatic hydrolysis catalyzed by epoxide hydrolases, leading to the formation of 3-chloro-1,2-propanediol. who.int This diol is generally considered to be less toxic than the parent epoxide. who.int Another significant metabolic route for epichlorohydrin is conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

The in vitro metabolism of hexamethylenetetramine is expected to be influenced by pH, with acidic conditions favoring its decomposition to formaldehyde and ammonia. The resulting formaldehyde can be further metabolized by formaldehyde dehydrogenase to formic acid.

Table 2: Expected Metabolic Pathways for this compound Components

Component Metabolic Pathway Key Enzymes/Conditions Resulting Metabolites
Epichlorohydrin Hydrolysis Epoxide Hydrolases 3-chloro-1,2-propanediol
Epichlorohydrin Glutathione Conjugation Glutathione S-Transferases (GSTs) Glutathione conjugates
Hexamethylenetetramine Hydrolysis Acidic pH Formaldehyde, Ammonia

Environmental Research on the Fate and Ecotoxicological Dynamics of Einecs 243 770 5

Environmental Persistence and Degradation Pathways in Various Media

The environmental persistence of EINECS 243-770-5 is largely determined by the stability and degradation pathways of hexamethylenetetramine and epichlorohydrin (B41342).

Hexamethylenetetramine (HMTA):

HMTA is a heterocyclic organic compound that is highly soluble in water. wikipedia.org Its primary degradation pathway in aqueous environments is hydrolysis, which is highly dependent on pH. In acidic conditions (pH < 6), HMTA hydrolyzes to form formaldehyde (B43269) and ammonia. wikipedia.orgnih.govnih.gov This hydrolysis is a key factor in its environmental persistence. In a semi-continuous activated sludge system, the removal of methenamine (B1676377) was attributed to acid hydrolysis followed by the biodegradation of formaldehyde and ammonia. epa.gov

Biodegradation of HMTA itself is considered to be a slow process. pjoes.compjoes.com Studies have shown that while some degradation can occur, organisms may have a limited ability to directly attack the stable cyclic structure of the HMTA molecule. google.com One study observed that in a semi-continuous activated sludge system, removal ranged from 1.1% after 5 days to 52.5% after 50 days. epa.gov Another study noted 70% to 87% removal after 28 days with an activated sludge inoculum. epa.gov

Epichlorohydrin (1-chloro-2,3-epoxypropane):

Epichlorohydrin is a volatile and moderately water-soluble organochlorine compound. sci-hub.sekangmei.com Its persistence in the environment is influenced by several degradation processes. In the atmosphere, it is expected to degrade by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 4 to 24 days. sci-hub.seoecd.org

In aquatic environments, epichlorohydrin is primarily lost through evaporation and hydrolysis. sci-hub.se The hydrolysis half-life is approximately 8.2 days. sci-hub.se Hydrolysis of epichlorohydrin results in the formation of 1-chloro-2,3-dihydroxypropane. oecd.org Biodegradation can also contribute to its removal from the environment. In one study with adapted sludge, epichlorohydrin was 75% degraded in two days, suggesting it can be considered biodegradable. oecd.org Another study identified a bacterial strain, Xanthobacter strain Py2, capable of degrading epichlorohydrin through a pathway involving chloroacetone (B47974) and acetone (B3395972) as intermediates. nih.gov

Interactive Data Table: Environmental Degradation of Constituent Compounds

CompoundMediumDegradation ProcessHalf-life / Removal RateReference
HexamethylenetetramineWater (acidic)HydrolysisHalf-life of just over 1 day at pH 3 and 7 epa.gov
HexamethylenetetramineActivated SludgeBiodegradation1.1% removal after 5 days, 52.5% after 50 days epa.govepa.gov
EpichlorohydrinAtmospherePhotooxidationEstimated half-life of 4 to 24 days sci-hub.seoecd.org
EpichlorohydrinWaterHydrolysisHalf-life of 8.2 days sci-hub.se
EpichlorohydrinAdapted SludgeBiodegradation75% degradation in 2 days oecd.org

Bioaccumulation Potential and Biotransformation Processes in Ecological Receptors

The potential for this compound to bioaccumulate in organisms is considered low, based on the properties of its components.

Hexamethylenetetramine (HMTA):

HMTA has a low potential for bioconcentration in aquatic organisms. nih.gov An estimated Bioconcentration Factor (BCF) of 3 suggests that it is not likely to accumulate in the tissues of fish and other aquatic life. nih.gov In terms of biotransformation, when absorbed by organisms, HMTA can be excreted unmetabolized, particularly in urine. epa.gov However, in acidic environments within an organism, such as the stomach, it can hydrolyze to formaldehyde and ammonia. nih.gov

Epichlorohydrin (1-chloro-2,3-epoxypropane):

Epichlorohydrin also has a low bioaccumulation potential, which is expected based on its low log Kow of 0.45. oecd.org It is not expected to bioconcentrate significantly in aquatic organisms. sci-hub.se

In mammals, epichlorohydrin is rapidly absorbed and metabolized following oral or inhalation exposure. oecd.org The primary biotransformation pathways are conjugation with glutathione (B108866) and subsequent metabolism to mercapturic acid conjugates, which are then excreted in the urine. oecd.org Another metabolic route is the hydrolysis of epichlorohydrin to α-chlorohydrin, which is further metabolized. oecd.orgnih.gov

Interactive Data Table: Bioaccumulation and Biotransformation of Constituent Compounds

CompoundParameterValueImplicationReference
HexamethylenetetramineEstimated BCF3Low bioaccumulation potential nih.gov
EpichlorohydrinLog Kow0.45Low bioaccumulation potential oecd.org
EpichlorohydrinMetabolismRapidConjugation with glutathione and hydrolysis oecd.org

Long-Range Environmental Transport Modeling and Assessment

There is limited specific data available on the long-range environmental transport of this compound or its individual components. However, some inferences can be made based on their physical and chemical properties.

Hexamethylenetetramine (HMTA):

Given its high water solubility and low volatility, HMTA is not expected to undergo significant long-range atmospheric transport. wikipedia.org Its primary mode of environmental transport would likely be in water.

Epichlorohydrin (1-chloro-2,3-epoxypropane):

Epichlorohydrin is relatively volatile, which suggests a potential for atmospheric transport. sci-hub.se Level III fugacity modeling indicates that when released to air, it will primarily remain in the air with some transfer to water and soil. oecd.org Its atmospheric half-life of several days could allow for transport over moderate distances before degradation. sci-hub.seoecd.org When released into water, it is expected to remain dissolved. oecd.org

Ecological System Interactions and Ecosystem-Level Behavior in Aquatic and Terrestrial Environments

The ecological impact of this compound would be a function of the toxicity and behavior of its constituent parts in different environmental compartments.

Hexamethylenetetramine (HMTA):

In aquatic ecosystems, HMTA is considered to be practically nontoxic to aquatic species at typical environmental concentrations. epa.govepa.gov However, its degradation to formaldehyde, a known toxicant, could have localized effects, particularly in acidic water bodies where hydrolysis is more rapid. pjoes.com In terrestrial environments, HMTA is expected to leach quickly from soils into groundwater due to its high water solubility. epa.govepa.gov It is considered moderately toxic to terrestrial species at very high application rates. epa.govepa.gov

A case study on the Yodo River in Japan assessed the risk of HMT release and found that the resulting concentrations were unlikely to pose a significant risk to aquatic organisms. mdpi.com

Epichlorohydrin (1-chloro-2,3-epoxypropane):

Epichlorohydrin poses a moderate acute hazard to aquatic organisms. canada.ca Acute toxicity tests have shown the following results:

Fish (Fathead Minnow): 96-hour LC50 of 10.6 mg/L oecd.org

Invertebrates (Daphnia magna): 48-hour EC50 of 23.9 mg/L oecd.org

In terrestrial environments, if spilled on land, epichlorohydrin is expected to evaporate and leach into groundwater where it will undergo hydrolysis. sci-hub.se It does not adsorb appreciably to sediment. sci-hub.se

Interactive Data Table: Ecotoxicity of Constituent Compounds

CompoundOrganismEndpointValueReference
HexamethylenetetramineAquatic SpeciesToxicityPractically nontoxic epa.govepa.gov
EpichlorohydrinFathead Minnow96-hour LC5010.6 mg/L oecd.org
EpichlorohydrinDaphnia magna48-hour EC5023.9 mg/L oecd.org

Advanced Analytical Methodologies for the Characterization of Einecs 243 770 5 in Complex Matrices

Spectroscopic Techniques (e.g., advanced NMR, high-resolution mass spectrometry, Raman spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation and identification of N-(4-hydroxyphenyl)retinamide and its metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of N-(4-hydroxyphenyl)retinamide. Time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed to achieve high mass accuracy and resolution, enabling the confident identification of the parent compound and its biotransformation products. nih.govresearchgate.net For instance, an LTQ-Orbitrap XL mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode has been successfully used to identify metabolites of N-(4-hydroxyphenyl)retinamide in plasma and tumor samples. nih.govresearchgate.net This technique facilitates the elucidation of chemical structures by providing accurate mass measurements of precursor and product ions. researchgate.net Key metabolites identified using HRMS include N-(4-methoxyphenyl)retinamide (4-MPR), 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), and dehydrogenated 4-HPR (DH-4-HPR). researchgate.net

Raman Spectroscopy: Raman spectroscopy offers a non-destructive method for the analysis of N-(4-hydroxyphenyl)retinamide. science.govmdpi.comehu.eus It provides information about the vibrational modes of the molecule, which are sensitive to its chemical structure and conformation. Resonance Raman spectroscopy has been mentioned as a technique for characterizing the compound. iarc.fr This technique can be particularly useful for studying the compound in solid-state formulations or within biological systems with minimal sample preparation.

Chromatographic Separations and Hybrid Analytical Platforms

Chromatographic techniques are the cornerstone for the separation and quantification of N-(4-hydroxyphenyl)retinamide from complex matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of N-(4-hydroxyphenyl)retinamide. nih.govnih.govmdpi.com Reversed-phase chromatography is the most common separation mode, typically employing C18 or C8 stationary phases. nih.govnih.govnih.govnih.gov Isocratic or gradient elution with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or acetic acid, is used to achieve optimal separation. nih.govnih.govnih.gov UV detection is frequently employed for quantification, with the detection wavelength usually set around the maximum absorbance of the compound (e.g., 340 nm or 365 nm). nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with mass spectrometry provides a highly selective and sensitive platform for the analysis of N-(4-hydroxyphenyl)retinamide and its metabolites in biological fluids and tissues. nih.govnih.govnih.govnih.govresearchgate.netsaspublishers.com LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode offer excellent specificity and low limits of quantification. nih.govnih.govnih.gov Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources have been utilized, with the choice depending on the specific analytical requirements. nih.govnih.govnih.gov For instance, a validated LC-MS/MS method for human plasma used an ESI source in positive ion mode. nih.govnih.gov

Hyphenated Analytical Platforms: The combination of separation techniques with various detectors, known as hyphenated techniques, is crucial for comprehensive analysis. saspublishers.com LC-MS/MS is a prime example of a powerful hyphenated platform used for N-(4-hydroxyphenyl)retinamide. nih.govnih.govnih.govnih.gov Other potential hyphenated techniques that could be applied include LC-NMR, which would provide structural information on separated components directly. saspublishers.com

Sample preparation is a critical step in the analysis of N-(4-hydroxyphenyl)retinamide from complex matrices. Common techniques include protein precipitation with solvents like acetonitrile or ethanol, and ultrasonic extraction for tissue samples. nih.govnih.govnih.gov

Development and Validation of Quantitative Analytical Methods in Research Settings

The reliability of quantitative data in research settings depends on the thorough development and validation of the analytical methods. europa.euijpsonline.comwoah.org For N-(4-hydroxyphenyl)retinamide, several methods have been validated according to regulatory guidelines. nih.gov

Validation parameters typically include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability. nih.goveuropa.euwoah.org For example, a validated LC-MS/MS method for the determination of N-(4-hydroxyphenyl)retinamide in human plasma demonstrated linearity over a concentration range of 0.2–50 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.govnih.gov The intra- and inter-day precision for this method was below 7.64%, and the accuracy ranged from 94.92% to 105.43%. nih.govnih.gov

Another study validating an LC-MS/MS method in mouse plasma reported a linear range of 0.5–100 ng/mL with an LLOQ of 0.5 ng/mL. nih.gov The intra- and inter-assay precisions were 1.4–9.2% and 5.1–8.2%, respectively, with accuracies between 92.7% and 98.6%. nih.gov

The following interactive data tables summarize the validation parameters from published research findings for the quantitative analysis of N-(4-hydroxyphenyl)retinamide in different matrices.

Validation Parameters for the Quantitative Analysis of N-(4-hydroxyphenyl)retinamide in Human Plasma nih.govnih.gov

ParameterValue
Analytical TechniqueLC-MS/MS
Linearity Range0.2–50 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Intra-day Precision (%RSD)< 7.64%
Inter-day Precision (%RSD)< 7.64%
Accuracy94.92%–105.43%
Extraction Recovery> 90.39%

Validation Parameters for the Quantitative Analysis of N-(4-hydroxyphenyl)retinamide in Mouse Plasma nih.gov

ParameterValue
Analytical TechniqueLC-APCI-MS/MS
Linearity Range0.5–100 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-assay Precision (%CV)1.4%–9.2%
Inter-assay Precision (%CV)5.1%–8.2%
Intra-assay Accuracy93.9%–98.6%
Inter-assay Accuracy92.7%–95.3%
Absolute Recovery90.3%–97.0%

Validation Parameters for the Quantitative Analysis of N-(4-hydroxyphenyl)retinamide in Tumor Homogenate nih.govresearchgate.net

ParameterValue
Analytical TechniqueHPLC-MS/MS
Linearity Range50–2000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Inter-day Precision (%CV)0.96%–1.91%
Inter-day Accuracy102.3%–105.8%
Accuracy of Back-calculated Concentrations≥ 96.6%
Precision of Back-calculated Concentrations (%CV)≤ 3.4%

Academic Research on Applications and Material Science for Einecs 243 770 5 Derived Systems

Integration into Polymer Science and Advanced Materials Research

Systems derived from hexamethylenetetramine (HMTA) and epichlorohydrin (B41342) have been independently integrated into polymer science and advanced materials research, leveraging the unique properties of each component.

Hexamethylenetetramine is a highly versatile, cage-like building block used in the design of coordination polymers. researchgate.net Its symmetrical, tetrahedral structure and the presence of four nitrogen atoms allow it to act as a linker, spacer, or supporting ligand in the construction of diverse metal-organic frameworks (MOFs). researchgate.netmdpi.com These hmt-driven coordination polymers exhibit a wide array of topologies, including linear, zigzag, and complex 3D nets. researchgate.net The synthesis of these materials is often achieved through facile self-assembly routes in aqueous media. researchgate.net The resulting coordination polymers have potential applications as porous, magnetic, or photoluminescent materials. researchgate.net For instance, two- and three-dimensional MOFs constructed from copper(I) halides and HMTA have demonstrated high stability under a wide range of pH conditions and show promise as acid-base sensors and for the selective adsorption and degradation of organic dyes like methylene (B1212753) blue. acs.org

Epichlorohydrin (ECH) is a key monomer in the synthesis of various polymers through ring-opening polymerization. cnrs.frdergipark.org.tr Cationic ring-opening polymerization of ECH can be initiated by catalysts like sulfuric acid to produce polyepichlorohydrin (PECH). dergipark.org.tr Furthermore, ECH can be copolymerized with other monomers, such as tetrahydrofuran (B95107) (THF), using environmentally friendly catalysts like modified montmorillonite (B579905) clay, to create copolymers with tailored properties. scispace.com The copolymerization of ECH with carbon dioxide, using cobalt(III)-based catalyst systems, can produce biodegradable polycarbonates with perfectly alternating structures. nih.gov These polymerization techniques allow for the creation of a diverse range of polymers with potential applications in various fields.

The combination of functionalities from both HMTA and ECH derivatives has been explored in the context of epoxy resins. HMTA is a well-known curing agent for novolac-type phenolic resins, where it forms cross-linked network structures. cnrs.fr The network structure of these resins, which consists of phenolic rings and methylenes, has been a subject of research to understand the structure-property relationship. cnrs.fr Diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin precursor, is synthesized from bisphenol A and epichlorohydrin. acs.org The curing of such epoxy resins with amine hardeners, which can be conceptually related to the amine structure of HMTA, leads to the formation of robust thermosetting materials. trea.com


Table 1: Integration of HMTA and ECH in Polymer Science

ComponentRole in Polymer ScienceResulting MaterialsPotential Applications
Hexamethylenetetramine (HMTA)Building block, linker, curing agentCoordination polymers, Metal-Organic Frameworks (MOFs), Phenolic resinsPorous materials, Magnetic materials, Photoluminescent materials, Sensors, Catalysts
Epichlorohydrin (ECH)Monomer, PrecursorPolyepichlorohydrin (PECH), Copolymers (e.g., with THF, CO2), Epoxy resinsBiodegradable plastics, Adhesives, Coatings, Advanced composites

Functionalization and Derivatization for Novel Academic Applications

The functionalization and derivatization of both HMTA and epichlorohydrin have been a significant area of academic research, leading to the development of novel materials with tailored functionalities.

Hexamethylenetetramine has been functionalized and used to create novel catalysts and anion exchange membranes. For example, HMTA has been covalently attached to dendritic mesoporous nanosilica to create a green heterogeneous nanocatalyst. rsc.org This catalyst has been shown to be highly efficient in the synthesis of 1,8-dioxo-octahydroxanthene and 1,8-dioxo-decahydroacridine derivatives under mild conditions with short reaction times. rsc.org In another application, HMTA has been used as a mono-quaternization reagent to prepare dimensionally stable polysulfone anion exchange membranes (AEMs). rsc.org These membranes, with a high ion exchange capacity, exhibit low swelling ratios and high hydroxide (B78521) conductivity, making them promising for applications in alkaline fuel cells. rsc.org

A significant area of research has been the derivatization of HMTA to form ionic liquids (ILs). mdpi.com New ILs based on HMTA with bis(trifluoromethanesulfonyl)imide and dicyanamide (B8802431) anions have been synthesized. mdpi.com These ILs were then used to develop curing systems for bisphenol A diglycidyl ether (DGEBA), a common epoxy resin. mdpi.com The study demonstrated that HMTA-based ILs can be successfully designed and applied in latent curing formulations. mdpi.com

The derivatization of epichlorohydrin is also a well-established field. The chlorine atom in the ECH unit of polymers like PECH can be substituted to introduce new functionalities. A common example is the azidation of PECH to produce glycidyl (B131873) azide (B81097) polymer (GAP), an energetic polymer. icm.edu.pl The synthesis of GAP-HTPB-GAP triblock copolymers, where HTPB is hydroxyl-terminated polybutadiene, involves the initial reaction of HTPB with ECH, followed by azidation. icm.edu.pl The properties of the resulting energetic binder, such as viscosity and heat of combustion, are influenced by the degree of azidation. icm.edu.pl Another "click" chemistry approach involves the synthesis of terminally azide polyepichlorohydrin (PECH-N3), which is then reacted with propargyl-functionalized polyethylene (B3416737) glycol (PEG) to create poly(epichlorohydrin-g-ethylene glycol) graft copolymers. dergipark.org.tr


Table 2: Functionalization and Derivatization of HMTA and ECH Derivatives

Original Compound/DerivativeFunctionalization/Derivatization MethodResulting ProductNovel Application
Hexamethylenetetramine (HMTA)Covalent attachment to nanosilicaCu@KCC-1–nPr–HMTA nanocatalystGreen synthesis of xanthene and acridine (B1665455) derivatives
Hexamethylenetetramine (HMTA)Mono-quaternization of polysulfoneHMTA-functionalized anion exchange membranesAlkaline fuel cells
Hexamethylenetetramine (HMTA)Quaternization and metathesisHMTA-based ionic liquidsLatent curing agents for epoxy resins
Polyepichlorohydrin (PECH)AzidationGlycidyl azide polymer (GAP) based copolymersEnergetic binders
Polyepichlorohydrin (PECH)"Click" chemistry with functionalized PEGPoly(ECH-g-EG) graft copolymersTailored copolymer architectures

Structure-Property Relationships in Applied Contexts (academic investigations)

Understanding the relationship between the molecular structure and the macroscopic properties of materials derived from HMTA and ECH is crucial for their application. Several academic studies have focused on elucidating these relationships.

For copolymers containing epichlorohydrin, the structure-property relationships are also a key area of investigation. In the case of GAP-HTPB-GAP copolymers, the viscosity is significantly affected by the amount of epichlorohydrin attached to the HTPB backbone and the subsequent degree of azidation. icm.edu.pl An increase in the attached PECH content leads to higher viscosity. icm.edu.pl Conversely, the substitution of chlorine with the azide group tends to reduce the viscosity of the final copolymer. icm.edu.pl These relationships are critical for the processability of these energetic materials.

The functionalization of polymers with HMTA derivatives also leads to distinct structure-property relationships. In HMTA-functionalized polysulfone anion exchange membranes, molecular dynamics simulations have shown that the mono-quaternized HMTA groups exhibit a superior aggregating ability due to strong electrostatic interactions with hydroxide ions. rsc.org This aggregation helps to suppress water swelling, even at high ion exchange capacities, leading to enhanced dimensional stability. rsc.org The formation of continuous hydrogen-bond networks, facilitated by the high concentration of cationic groups, promotes efficient ionic transport, resulting in high hydroxide conductivity. rsc.org


Table 3: Structure-Property Relationships in HMTA and ECH Derived Systems

Material SystemStructural Feature InvestigatedObserved PropertyKey Finding
HMTA-cured novolac phenolic resinNetwork structure evolution and cross-link inhomogeneityMechanical and thermal propertiesInhomogeneity decreases with curing due to intradomain reactions, impacting final material properties. cnrs.fr
GAP-HTPB-GAP copolymerPECH content and degree of azidationViscosity and energetic propertiesViscosity increases with PECH content and decreases with azidation, allowing for tunable processability. icm.edu.pl
HMTA-functionalized polysulfone AEMsAggregation of quaternized HMTA groupsDimensional stability and ionic conductivityStrong aggregation of functional groups suppresses swelling and promotes the formation of efficient ion transport channels. rsc.org

Regulatory Science and Policy Implications in Chemical Research for Einecs 243 770 5

Scientific Underpinnings of Regulatory Assessments for Environmental Exposure and Persistence

Regulatory assessments for chemical substances hinge on a robust scientific foundation to evaluate their potential impact on the environment. For the reaction mass (EC 430-050-2), the key considerations are its environmental fate, particularly its persistence and aquatic toxicity. nih.govtoxno.com.au

The substance is classified as very toxic to aquatic life, with long-lasting effects, according to harmonised classification and labelling approved by the European Union. europa.eunih.gov This classification triggers rigorous assessment of its persistence and bioaccumulation potential to determine if it meets the criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. rs-online.com

Biodegradability is a critical factor in assessing persistence. According to the registration dossier submitted under the REACH regulation, the substance underwent an OECD Guideline 301B test (CO2 Evolution Test). europa.eu The results indicated that after a 14-day lag phase, the substance achieved 69.3% degradation within 28 days, meeting the criteria for ready biodegradability. europa.eu However, modeling data suggested that only one of the three main components, N-[2-(decanoylamino)ethyl]decanamide, was readily biodegradable, highlighting a potential challenge in assessing multi-constituent substances. europa.eu Despite this, the empirical study results are given precedence in the assessment. europa.eu

Table 1: Environmental Fate and Persistence Summary (EC 430-050-2)

ParameterTest MethodResultConclusion
Ready Biodegradability OECD Guideline 301B (CO2 Evolution Test)69.3% degradation after 28 days. europa.euConsidered readily biodegradable. europa.eu
Aquatic Hazard Harmonised Classification (CLP)H410: Very toxic to aquatic life with long lasting effects. europa.eunih.govPoses a long-term hazard to the aquatic environment. nih.govtoxno.com.au
PBT/vPvB Assessment REACH Annex XIII CriteriaDoes not contain >0.1% of a substance considered to be PBT or vPvB. rs-online.comNot classified as PBT or vPvB based on available data. rs-online.com

Data Requirements and Methodological Challenges in Regulatory Science for Novel Compounds

Regulatory frameworks like REACH mandate specific data sets for the registration of chemical substances, with requirements scaling based on the tonnage of the substance manufactured or imported. cnrs.freuropa.eu For any substance produced or imported at one tonne or more per year, a technical dossier containing information on its properties, classification, uses, and safe handling guidance is required. europa.euqima.com

As the tonnage increases, so do the data requirements. For substances in the 10-100 tonnes per year band, registrants must provide a more extensive set of data according to Annexes VII and VIII of REACH. ebrc.de Crucially, for substances exceeding 10 tonnes per year, a Chemical Safety Report (CSR) is mandatory, which documents a thorough chemical safety assessment. europa.eu

Methodological challenges are particularly pronounced for novel and complex substances like fatty acid derivatives and multi-constituent substances. Key challenges include:

Analytical Complexity : The heterogeneous nature of lipids and their derivatives makes standardized analysis difficult. Traditional methods like ether extraction can be inadequate, while more advanced techniques like gas chromatography following esterification may be necessary to quantify total fatty acid content accurately. nih.govresearchgate.net

Data Gaps for Novel Derivatives : For new fatty acid derivatives, there may be a lack of established analytical methods and a scarcity of toxicological and ecotoxicological data, posing a significant hurdle for registrants to meet the comprehensive data requirements of regulations like REACH. researchgate.netphysiology.org

Table 2: Standard Information Requirements under REACH by Tonnage Band

Tonnage per yearPhysico-chemical DataToxicological InformationEcotoxicological InformationChemical Safety Report (CSR)
1-10 tonnes Annex VII cnrs.frAnnex VII cnrs.frAnnex VII cnrs.frNot required europa.eu
10-100 tonnes Annex VII ebrc.deAnnexes VII & VIII ebrc.deAnnexes VII & VIII ebrc.deRequired europa.eu
100-1000 tonnes Annex VII ebrc.deAnnexes VII, VIII & IX (testing proposal) ebrc.deAnnexes VII, VIII & IX (testing proposal) ebrc.deRequired europa.eu
≥ 1000 tonnes Annex VII ebrc.deAnnexes VII, VIII, IX & X (testing proposal) ebrc.deAnnexes VII, VIII, IX & X (testing proposal) ebrc.deRequired europa.eu

Impact of Global Regulatory Frameworks (e.g., REACH, Stockholm Convention) on Scientific Research Directions

Global regulatory frameworks fundamentally shape the direction of chemical research by setting compliance standards and prioritizing substances for evaluation.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): The REACH regulation is a primary driver of chemical research in the European Union. europa.eu For the reaction mass (EC 430-050-2), its status as a registered substance means it has been subject to the full scope of the REACH process. europa.eunih.gov It was added to the Community Rolling Action Plan (CoRAP) in 2017 for evaluation by Spain, indicating that authorities had initial concerns that required further investigation. chemsafe-consulting.com This evaluation process directs research efforts towards specific endpoints of concern identified by the evaluating member state. Furthermore, the substance has been subject to public consultations for harmonised classification and labelling under both EU and UK CLP regulations, which funnels scientific and industrial resources into generating and debating the data that underpins hazard classification. useforesight.iogovdelivery.com

Stockholm Convention on Persistent Organic Pollutants (POPs): The Stockholm Convention is a global treaty to protect human health and the environment from POPs. brsmeas.org Substances are listed under this convention based on evidence of persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. europa.eubrsmeas.org There is currently no indication that the reaction mass (EC 430-050-2) is being assessed as a POP. europa.eu Its demonstrated ready biodegradability makes it unlikely to meet the persistence criteria for inclusion in the Stockholm Convention. europa.eu The convention's stringent criteria steer research for new chemicals towards developing non-persistent, non-bioaccumulative alternatives to avoid falling under the scope of this international treaty. brsmeas.org

Emerging Research Frontiers and Future Perspectives on Einecs 243 770 5

Unexplored Research Hypotheses and Knowledge Gaps in Adduct Chemistry

The chemistry of N-aryl glycine (B1666218) derivatives is rich with possibilities for forming adducts—products of direct addition of two or more distinct molecules. While significant progress has been made, several knowledge gaps and unexplored hypotheses remain.

A primary area of interest is the diastereoselective addition of nucleophiles to chiral N-aryl glycine derivatives. Research has demonstrated the use of sulfinimines as chiral auxiliaries to guide the stereochemical outcome of additions, leading to enantiomerically pure aminophosphonic acids. researchgate.net However, the full scope of nucleophiles and the influence of different N-aryl substituents on the stereoselectivity are yet to be fully mapped out. A key knowledge gap lies in understanding the precise mechanistic pathways that govern the facial selectivity of these additions.

Further research is needed to explore the formation of Morita-Baylis-Hillman (MBH) adducts. Studies have shown the synthesis of MBH adducts from various aldehydes and acrylates, which can then be converted to amides with potential biological activity. nih.gov An unexplored hypothesis is the use of N-aryl glycine derivatives directly in the MBH reaction, potentially leading to novel multifunctional amino acid analogs. The stability and reactivity of these hypothetical adducts are key questions that need to be addressed.

The table below summarizes key research areas and existing knowledge gaps in the adduct chemistry of N-aryl glycine derivatives.

Research AreaCurrent UnderstandingUnexplored Hypotheses & Knowledge Gaps
Diastereoselective Addition Use of chiral auxiliaries like N-(p-tolylsulfinyl) group to control stereochemistry in additions of phosphite (B83602) anions. researchgate.net- Broadening the scope of nucleophiles (e.g., organometallics, enolates).- Quantifying the electronic and steric effects of N-aryl substituents on diastereoselectivity.- Elucidating the role of non-covalent interactions in the transition state.
Morita-Baylis-Hillman (MBH) Adducts Synthesis of MBH adducts from p-tolualdehyde and subsequent conversion to amides. nih.gov- Direct participation of N-aryl glycine esters or amides as the activated alkene component.- Investigation of intramolecular MBH reactions within complex N-aryl glycine derivatives.
Radical Cross-Coupling Dechlorinative radical cross-coupling with chloropyrazines has been developed to synthesize α-pyrazinyl glycine derivatives. acs.org- Exploring other radical precursors and coupling partners.- Investigating the potential for enantioselective radical additions to generate chiral centers.
Peptide Functionalization Late-stage Cα-functionalization of resin-bound N-arylglycinyl peptides with boronic acids is possible. nsf.gov- Expanding the scope to more complex and sterically hindered peptides.- Understanding and overcoming limitations observed with certain peptide sequences. nsf.gov

Potential for Interdisciplinary Collaborations in Material and Environmental Sciences

The unique properties of N-aryl glycine derivatives make them attractive candidates for applications beyond traditional organic synthesis, creating opportunities for interdisciplinary collaboration.

In Material Science , these compounds are being explored as building blocks for functional materials. chemscene.com For instance, N-allyl glycine has been used to create well-defined polypeptoids, which are polymers with potential applications in biomedicine and nanotechnology. rsc.org Collaborations between organic chemists and polymer scientists could lead to the development of novel "smart" materials that respond to external stimuli. Furthermore, the integration of N-aryl glycine units into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) is a nascent area of research. chemscene.comchemscene.com Such collaborations could yield materials with tailored porosity and functionality for applications in catalysis or gas storage. The potential for these molecules to be used in the development of semiconductors or other electronic materials is also an area ripe for exploration by chemists and physicists. ingenium-university.euscispace.com

In Environmental Science , the focus is often on bioremediation and the development of environmentally benign processes. N-aryl glycine derivatives could play a role in the development of new chelating agents for heavy metal remediation, an area where amino acids have already shown promise. researchgate.net Collaborations with environmental scientists and toxicologists would be crucial to assess the efficacy and environmental impact of such applications. Additionally, understanding the metabolic pathways of amine-containing environmental pollutants is a significant challenge where the study of N-aryl glycine derivatives could provide valuable insights. mdpi.com The development of silver(I) ion conjugates with glycine for use in antimicrobial hydrogels also points to potential applications in preventing biofouling on surfaces, a significant environmental and industrial problem. rsc.org

DisciplinePotential Collaborative Research AreaKey Research Questions
Material Science / Polymer Chemistry Development of stimuli-responsive polypeptoids and functional polymers based on N-aryl glycine monomers. rsc.org- How does the N-aryl group influence the physical and chemical properties of the resulting polymer?- Can these polymers be used for drug delivery or tissue engineering?
Material Science / Physics Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for catalysis or electronics. chemscene.comchemscene.comingenium-university.eu- What are the electronic properties of materials containing N-aryl glycine linkers?- Can porous materials be designed for selective adsorption or separation?
Environmental Science Design of biodegradable chelating agents for heavy metal remediation.- What is the binding affinity and selectivity of N-aryl glycine derivatives for different metal ions?- What is the biodegradability and ecotoxicity of these compounds? regulations.gov
Environmental Health / Toxicology Studying the metabolism and environmental fate of N-aryl compounds. mdpi.com- Can N-aryl glycine derivatives serve as models for understanding the biotransformation of amine pollutants?- How does structure relate to persistence and toxicity in the environment?
Biomaterials Science Development of antimicrobial hydrogels and coatings. rsc.org- Can N-aryl glycine derivatives enhance the antimicrobial efficacy of materials?- What is the mechanism of action and long-term stability of these biomaterials?

Predictive Modeling Approaches and "Green Chemistry" Considerations for Related Compound Classes

Modern chemical research is increasingly reliant on computational tools and sustainable practices. For N-aryl glycine derivatives and related compounds, these approaches are paving the way for more efficient and environmentally friendly synthesis and application.

Predictive Modeling is being used to forecast the properties and reactivity of amino acid derivatives. Machine learning algorithms, such as random forest and gradient boosting, can be trained on datasets of known compounds to predict metabolic pathways like N-dealkylation for amine pollutants. mdpi.com Similar models could be developed to predict the biological activity or toxicity of novel N-aryl glycine derivatives, accelerating the drug discovery process. scielo.br QSPR (Quantitative Structure-Property Relationship) models, which use topological indices to capture structural features, can estimate various physicochemical properties of amino acids, aiding in the design of new molecules with desired characteristics. researchgate.net For instance, models have been built to correlate amino acid profiles with aromatic compounds in natural products, a technique that could be adapted to predict the properties of synthetic derivatives. nih.gov

"Green Chemistry" principles are being actively applied to the synthesis of N-substituted glycine derivatives. nih.govacs.org Key strategies include the use of water as a solvent, which avoids the need for volatile organic compounds. nih.gov Mechanochemical methods, where reactions are induced by grinding solid reactants together, offer a solvent-minimal approach to synthesizing α-glycine derivatives. rsc.org These methods not inly reduce waste but can also improve energy efficiency. The development of one-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, further enhances the atom economy and sustainability of these processes. rsc.org Future research will likely focus on combining these green methodologies with catalytic systems, potentially using biocatalysts like amidases, to create even more efficient and sustainable routes to this important class of compounds. researchgate.net

ApproachApplication to N-Aryl Glycine DerivativesFuture Directions
Predictive Modeling (Machine Learning) Predicting metabolic fate (e.g., N-dealkylation) and potential toxicity of new derivatives. mdpi.com- Development of models to predict specific biological activities (e.g., enzyme inhibition).- Integration of spectral data with machine learning to predict compound properties in real-time. scielo.br
Predictive Modeling (QSPR) Correlating molecular structure with physicochemical properties like solubility and lipophilicity. researchgate.net- Building models to predict the performance of derivatives in material science applications.- Predicting the stereochemical outcome of asymmetric reactions.
Green Chemistry (Alternative Solvents) Use of water as a solvent for the synthesis of N-substituted glycine derivatives. nih.govacs.org- Exploration of other green solvents like supercritical CO2 or ionic liquids.- Designing derivatives with enhanced water solubility to facilitate green synthesis.
Green Chemistry (Mechanochemistry) Solvent-minimal synthesis of α-substituted glycine esters via mechanochemical accelerated aging. rsc.org- Expanding the scope of mechanochemical reactions to include more complex transformations.- Combining mechanochemistry with catalysis to improve reaction rates and selectivity.

Q & A

Q. How can researchers determine the physicochemical properties of Einecs 243-770-5, and what methodological frameworks ensure reproducibility?

To characterize physicochemical properties (e.g., solubility, stability, reactivity), researchers should employ a combination of spectroscopic (e.g., NMR, FT-IR), chromatographic (e.g., HPLC), and thermal analysis (e.g., DSC, TGA) techniques. Experimental protocols must detail instrumentation models, calibration standards, and environmental conditions (e.g., temperature, humidity) to ensure reproducibility. For novel compounds, full spectral data and purity assessments (via elemental analysis or mass spectrometry) are critical. Reference established methodologies from peer-reviewed protocols and validate results against known standards .

Q. What analytical techniques are most suitable for the initial structural elucidation of this compound?

X-ray crystallography provides definitive structural data but requires high-quality single crystals. Alternative methods include nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry for molecular weight confirmation. For amorphous or unstable compounds, hyphenated techniques like LC-MS or GC-MS can correlate structural fragments with chromatographic behavior. Always cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design controlled experiments to assess the reactivity of this compound under varying conditions?

Q. What strategies resolve contradictions in experimental data related to this compound’s catalytic behavior?

Contradictions often arise from unaccounted variables (e.g., trace impurities, kinetic vs. thermodynamic control). Apply sensitivity analysis to identify critical parameters. Replicate experiments under strictly controlled conditions, and use advanced characterization (e.g., in-situ XRD, operando spectroscopy) to observe transient intermediates. Cross-reference findings with computational models (e.g., molecular dynamics) to validate mechanistic hypotheses .

Q. How can researchers optimize synthetic pathways for this compound while minimizing byproduct formation?

Employ design of experiments (DoE) to map reaction landscapes. Variables might include catalyst loading, solvent polarity, and stoichiometry. Use response surface methodology (RSM) to identify optimal conditions. Real-time monitoring (e.g., PAT tools) enables rapid adjustments. Green chemistry principles (e.g., atom economy, solvent selection) should guide sustainability assessments .

Q. What computational approaches best predict this compound’s interactions with biological targets?

Combine molecular docking (e.g., AutoDock, Schrödinger Suite) with molecular dynamics simulations to assess binding affinities and conformational stability. Validate predictions using in vitro assays (e.g., SPR, ITC) and correlate free energy calculations (MM/PBSA) with experimental ΔG values. Address discrepancies by refining force fields or incorporating quantum mechanical corrections .

Q. How should researchers address reproducibility challenges in cross-laboratory studies of this compound?

Standardize protocols using ICH guidelines or ASTM standards. Share raw data and metadata via open-access repositories (e.g., Zenodo, Figshare). Collaborative interlaboratory studies with blind testing can identify systemic errors. Document equipment calibration and reagent sourcing meticulously to isolate variability sources .

Methodological Guidance

  • Data Analysis : Use multivariate statistics (e.g., PCA, PLS regression) to deconvolute complex datasets. For conflicting results, apply Bayesian inference to weigh evidence quality .
  • Ethical Considerations : Disclose funding sources and potential conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Literature Integration : Systematically review prior studies using PRISMA frameworks. Use citation management tools (e.g., Zotero) to track knowledge gaps and avoid redundant work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.